molecular formula C19H13N3O2S B2524059 2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile CAS No. 477848-99-0

2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile

Cat. No.: B2524059
CAS No.: 477848-99-0
M. Wt: 347.39
InChI Key: DQRYXIIUHKGHQA-UHFFFAOYSA-N
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Description

2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further connected to a methylene malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The indole derivative is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Methylene Malononitrile Addition: The final step involves the condensation of the sulfonylated indole with malononitrile in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups or sulfonyl groups using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced sulfonyl or nitro derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile: can be compared with other indole derivatives and sulfonyl-containing compounds.

Uniqueness

    Structural Uniqueness: The combination of an indole ring with a sulfonyl group and a methylene malononitrile moiety is unique, providing distinct chemical and biological properties.

    Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-14-6-8-17(9-7-14)25(23,24)22-13-16(10-15(11-20)12-21)18-4-2-3-5-19(18)22/h2-10,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRYXIIUHKGHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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